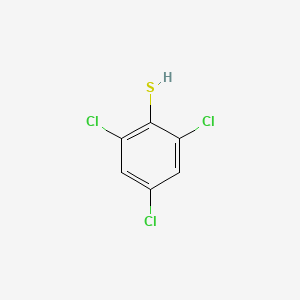

2,4,6-Trichlorobenzenethiol

Description

2,4,6-Trichlorobenzenethiol (CAS: 24207-66-7) is a chlorinated aromatic thiol with the molecular formula C₆H₃Cl₃S. It features three chlorine atoms at the 2-, 4-, and 6-positions of the benzene ring and a sulfhydryl (-SH) group at the 1-position. This symmetrical arrangement of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers . The compound is commercially available at 95–97% purity, with a high price point (e.g., ¥1,845.00 per 1g), reflecting its specialized applications and synthesis complexity .

Properties

IUPAC Name |

2,4,6-trichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXQIHPXUMNXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550045 | |

| Record name | 2,4,6-Trichlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24207-66-7 | |

| Record name | 2,4,6-Trichlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2,4,6-Trichlorobenzenethiol can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with a reducing agent such as sodium sulfide or lithium aluminum hydride. The reaction typically occurs under controlled conditions to ensure the selective formation of the thiol group .

In industrial production, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced catalysts and reaction monitoring techniques ensures efficient production.

Chemical Reactions Analysis

2,4,6-Trichlorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: The compound can be reduced to form the corresponding benzene derivative. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2,4,6-Trichlorobenzenethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and materials.

Biology: The compound is used in studies involving thiol-reactive probes and as a model compound for understanding the behavior of thiol-containing biomolecules.

Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a tool for studying redox biology.

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorobenzenethiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of complex organic compounds .

Comparison with Similar Compounds

2,6-Dichlorobenzenethiol (CAS: 4966-39-0)

- Structure : Chlorine at 2- and 6-positions; thiol at 1-position.

- Purity/Price : 98% purity, ¥68.00 per 5g (¥13.60/g).

- Comparison : Reduced steric hindrance compared to the trichloro derivative, likely enhancing reactivity in nucleophilic substitutions. Lower price suggests broader commercial accessibility .

2,4-Dichlorobenzenethiol (CAS: 1122-41-4)

- Structure : Chlorine at 2- and 4-positions; thiol at 1-position.

- Purity/Price : 98% purity, ¥52.00 per 5g (¥10.40/g).

- Lower cost indicates simpler synthesis .

Halogen-Substituted Thiols

2-Chloro-4-fluorobenzenethiol (CAS: 175277-99-3)

- Structure : Chlorine at 2-position, fluorine at 4-position; thiol at 1-position.

- Purity/Price : 98% purity, ¥285.00 per 5g (¥57.00/g).

- Comparison : Fluorine’s electronegativity increases the thiol’s acidity compared to chlorine-substituted analogs. Moderate price reflects fluorination challenges .

Structural Isomers

(CAS not specified)

- Structure : Chlorine at 2-, 4-, and 5-positions; thiol at 1-position.

- Purity/Price : 95% purity, listed at ¥4,300.00 (unit unspecified).

- Comparison : Reduced symmetry compared to 2,4,6-isomer likely affects crystallinity and solubility. Higher price may indicate niche applications or synthesis difficulty .

Amino- and Carboxy-Substituted Derivatives

2-Amino-6-chlorobenzene-1-thiol hydrochloride (CAS: 80385376-58-9)

- Structure: Amino group at 2-position, chlorine at 6-position; thiol as hydrochloride salt.

- Purity/Price : 95% purity, ¥1,503.00 per 1g.

- Comparison: Amino group enhances solubility in polar solvents but may reduce thermal stability. Price proximity to 2,4,6-Trichlorobenzenethiol suggests comparable synthesis complexity .

3-Chloro-4-sulfanylbenzoic acid (CAS: 533029-25-3)

- Structure : Chlorine at 3-position, thiol and carboxylic acid at 4- and 1-positions, respectively.

- Purity/Price : 95% purity, ¥1,925.00 per 1g.

- Comparison : Carboxylic acid group enables diverse reactivity (e.g., esterification), but steric effects may limit accessibility of the thiol group. Higher price than this compound underscores functional group complexity .

Biological Activity

2,4,6-Trichlorobenzenethiol (TCBT) is a chlorinated aromatic compound that has garnered attention for its diverse biological activities. This article explores the biological effects of TCBT, including its antibacterial, antifungal, anticancer, and herbicidal properties. The findings are supported by various studies and case reports.

Chemical Structure and Properties

TCBT is characterized by three chlorine atoms substituted on a benzene ring and a thiol (-SH) group. Its chemical structure can be represented as follows:

The presence of chlorine atoms enhances the compound's reactivity and biological activity by influencing its interaction with biological molecules.

Antibacterial Activity

Several studies have documented the antibacterial properties of TCBT derivatives. For instance, Solankee et al. (2010) demonstrated that TCBT exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antibacterial Activity of TCBT Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Solankee et al., 2010 |

| Escherichia coli | 13 | Gavade et al., 2012 |

| Pseudomonas aeruginosa | 12 | Patel et al., 2012 |

Antifungal Activity

TCBT also exhibits antifungal properties. Singh et al. (2012) reported that TCBT effectively inhibits the growth of several fungal strains, including Candida albicans. The antifungal mechanism may involve the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Table 2: Antifungal Activity of TCBT

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | Singh et al., 2012 |

| Aspergillus niger | 64 µg/mL | Kumar et al., 2013 |

Anticancer Activity

Research has highlighted the potential anticancer effects of TCBT. Brzozowski and Saczewski (2002) found that TCBT derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis through oxidative stress pathways.

Case Study: Cytotoxic Effects on Cancer Cells

In a study by Zhu et al. (2012), human breast cancer cells (MCF-7) were treated with varying concentrations of TCBT. The results indicated a dose-dependent reduction in cell viability:

- Control Group: 100% viability

- 10 µM TCBT: 75% viability

- 50 µM TCBT: 50% viability

- 100 µM TCBT: 25% viability

Herbicidal Effects

TCBT has been investigated for its herbicidal properties as well. Zhao et al. (2011) reported that TCBT effectively inhibits the growth of several weed species, making it a potential candidate for agricultural applications.

Table 3: Herbicidal Activity of TCBT

| Weed Species | Effective Concentration (EC) | Reference |

|---|---|---|

| Amaranthus retroflexus | 200 g/ha | Zhao et al., 2011 |

| Echinochloa crus-galli | 150 g/ha | Kumar et al., 2009 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.